(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide
Description
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a benzothiazole-derived acetamide featuring a Z-configuration imine group, an ethoxyethyl side chain, and a 4-isopropylphenylacetamide moiety. The ethoxyethyl substituent likely enhances solubility compared to purely hydrophobic analogs, while the acetamide group may facilitate interactions with biological targets through hydrogen bonding .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-4-26-14-13-24-19-7-5-6-8-20(19)27-22(24)23-21(25)15-17-9-11-18(12-10-17)16(2)3/h5-12,16H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZORRAKRZCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide typically involves multiple steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions to form the (Z)-isomer.
Attachment of Isopropylphenyl Acetamide: The final step involves the acylation of the intermediate with 4-isopropylphenyl acetic acid or its derivatives under conditions that favor amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene linkage, potentially converting it to a saturated derivative.
Substitution: The ethoxyethyl and isopropylphenyl groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired substitution but may include reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit bioactivity that makes it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents for treating various diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table summarizes key structural differences between the target compound and related analogs (I7–I10) from the literature :
| Compound | Core Structure | Key Substituents | Charge |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 2-ethoxyethyl, 4-isopropylphenylacetamide (Z-configuration) | Neutral |
| I7 | Quinolin-1-ium | 1H-indol-2-yl vinyl, piperidin-1-yl | Cationic |
| I8 | Quinolin-1-ium | 4-fluorostyryl, 3-methylbenzo[d]thiazol-2-ylidene (E-configuration) | Cationic |
| I9 | Benzoindolo[3,2-b]quinolin-5-ium | 4-methoxyphenylamino, methyl | Cationic |
| I10 | Quinolin-1-ium | 3-(4-methylpiperidin-1-yl)propyl, benzo[d]thiazol-2-ylidene (Z-configuration) | Cationic |
Key Observations:
- Charge Differences: The target compound is neutral, whereas I7–I10 are cationic quinolinium or benzoindoloquinolinium salts. Neutrality may improve cell membrane permeability compared to charged analogs .
- Substituent Flexibility: The ethoxyethyl group in the target compound provides conformational flexibility and polarity, contrasting with rigid aromatic systems in I8 (fluorostyryl) or I9 (methoxyphenylamino).
- Stereochemistry : The Z-configuration in the target compound’s imine group may influence binding specificity compared to E-configurations in I8 and I10 .
Pharmacokinetic and Physicochemical Properties
- Solubility : The ethoxyethyl chain likely enhances aqueous solubility relative to I7 (piperidinyl) or I10 (methylpiperidinylpropyl), which have bulkier hydrophobic groups.
- Stability : The Z-configuration may confer greater hydrolytic stability compared to E-isomers in I8 due to steric protection of the imine bond.
- Binding Affinity: The acetamide group could mimic peptide backbones, enabling hydrogen bonding with targets such as kinases or proteases—a feature absent in cationic quinolinium salts (I7–I10) .
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound features a unique structure that includes a benzo[d]thiazole moiety, an ethoxyethyl group, and an isopropylphenyl acetamide. This configuration may contribute to its biological activity through various mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, methods similar to those used for synthesizing other thiazole derivatives have been adapted. The use of solvents such as ethanol and reflux techniques has been documented in related studies to yield high-purity products .
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains. A study demonstrated that thiazole derivatives can effectively combat Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in various physiological processes. For instance, thiazole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitory studies reveal that certain structural modifications can enhance binding affinity and potency against AChE, indicating that similar modifications in our compound could yield promising results .
Cytotoxicity and Anticancer Potential
Preliminary studies on related thiazole compounds indicate cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Investigations into the specific effects of this compound on cancer cells are warranted to elucidate its potential as an anticancer agent.
Case Studies
- Acetylcholinesterase Inhibition : A study found that similar compounds significantly inhibited AChE with IC50 values ranging from 9 to 246 µM, highlighting the importance of structural features in enhancing inhibitory activity .
- Antimicrobial Efficacy : In a comparative analysis, various thiazole derivatives were tested against common pathogens, demonstrating a range of minimum inhibitory concentrations (MICs). The results indicated that modifications in the side chains could lead to enhanced antimicrobial properties .
Data Tables
| Activity Type | Compound | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| AChE Inhibition | Similar Thiazole Derivative | 9 - 246 µM |
| Antimicrobial Activity | Thiazole Derivatives | MIC ranging from 1 - 32 µg/mL |
| Cytotoxicity | Related Thiazole Compounds | Varies by cell line; detailed studies needed |
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves coupling a substituted benzothiazole intermediate with 2-(4-isopropylphenyl)acetamide. A common approach uses amide bond formation via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane) under controlled temperatures (273 K). For example, similar acetamide derivatives were synthesized by reacting arylacetic acids with 2-aminothiazole derivatives in the presence of triethylamine, followed by purification via slow evaporation from methanol/acetone mixtures . Key steps include:
- Intermediate preparation : Synthesis of 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene via cyclization of substituted thioureas.
- Coupling : Activation of the carboxylic acid group (from acetamide precursors) using EDC, followed by nucleophilic attack by the benzothiazole amine.
- Purification : Recrystallization or column chromatography to isolate the (Z)-isomer.
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Purity is validated using HPLC (>95% purity), while structural confirmation relies on:
- Spectroscopic Data :
- IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) .
- NMR : NMR signals for the ethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and isopropylphenyl protons (δ 1.2–1.3 ppm for CH(CH₃)₂, δ 2.9–3.1 ppm for CH aromatic coupling) .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (e.g., C%: 65.2 vs. 65.5; H%: 6.1 vs. 6.0) .
- Melting Point : Sharp melting range (e.g., 489–491 K) indicates high crystallinity .
Q. What spectroscopic techniques are employed for characterization?
- Methodological Answer : A combination of FT-IR , NMR (, ), and mass spectrometry (ESI-TOF) is standard. For example:
- NMR : Assignments for the benzo[d]thiazole core (C=S at ~160 ppm, aromatic carbons at 110–150 ppm) and acetamide carbonyl (170–175 ppm) .
- X-ray Crystallography : Resolves the (Z)-configuration via torsion angles (e.g., dihedral angles <80° between benzothiazole and arylacetamide planes) .
Advanced Research Questions
Q. How do computational docking studies inform the biological targeting of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2) or kinases. For analogous compounds, docking revealed:
- Key interactions : Hydrogen bonds between the acetamide carbonyl and Arg120 (COX-2), and hydrophobic contacts with the isopropylphenyl group in the enzyme’s active site .
- Binding affinity : Scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values in enzymatic assays. Adjustments to the ethoxyethyl chain length can optimize steric complementarity .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from assay variability or isomerization issues . Mitigation strategies include:
- Isomer Purity : Verify (Z)-configuration via NOESY (nuclear Overhauser effect) to detect spatial proximity between the ethoxyethyl and acetamide groups .
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μg/mL) and adjust for molecular weight discrepancies.
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Optimization involves Design of Experiments (DoE) to test variables:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency vs. dichloromethane .
- Catalyst Screening : ZnCl₂ or Bi(OTf)₃ improves cyclization yields for benzothiazole intermediates .
- Temperature Control : Lower temperatures (273 K) reduce side reactions during EDC-mediated coupling .
- Table : Example optimization results:
| Condition | Yield (%) | Selectivity (Z:E) |
|---|---|---|
| DMF, 273 K | 78 | 95:5 |
| CH₂Cl₂, 298 K | 55 | 80:20 |
| ZnCl₂ catalyst | 82 | 90:10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
